molecular formula C12H11N3O B1619084 N-Phenyl-N'-(2-pyridinyl)urea CAS No. 2327-17-5

N-Phenyl-N'-(2-pyridinyl)urea

Cat. No. B1619084
CAS RN: 2327-17-5
M. Wt: 213.23 g/mol
InChI Key: FDMIXRXCYIIUDY-UHFFFAOYSA-N
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Patent
US04435567

Procedure details

A solution of 0.5 g aminopyridin and 0.7 ml triethylamine with 5 ml acetone was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 15 ml aceton, under stirring. The reaction mixture was stirred for 45 minutes at room temperature, then diluted with 100 ml water. The acetone was distilled off, the residue was cooled, and the precipitated solid product was filtered, washed with water and dried. 0.6 g 1-phenyl-3-(2-pyridyl)-urea was obtained with a melting point of 185°-186° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.CC(C)=O.[SH2]=N.[C:21]1([NH:27][C:28](C2C=CC=CC=2C(O)=O)=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O>[C:21]1([NH:27][C:28]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[SH2]=N.C1(=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 45 minutes at room temperature
Duration
45 min
DISTILLATION
Type
DISTILLATION
Details
The acetone was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.